3-Methylanthra(1,2-c)isoxazole-6,11-dione
Description
Contextualization within Heterocyclic Chemistry and Anthraquinone (B42736) Derivatives
3-Methylanthra(1,2-c)isoxazole-6,11-dione is a fused heterocyclic system built upon an anthraquinone core. Anthraquinones are a well-established class of aromatic organic compounds derived from anthracene (B1667546). Their rigid, planar structure has made them a foundational scaffold in the development of dyes and pharmaceutically active molecules. researchgate.net The field of heterocyclic chemistry involves the study of cyclic compounds containing atoms of at least two different elements in their rings. The fusion of a heterocyclic ring, in this case, a methyl-substituted isoxazole (B147169), onto the anthraquinone framework exemplifies a common strategy in medicinal and materials chemistry to generate novel derivatives. nih.govnsc.ru
Chemical modifications of the basic anthraquinone structure are a primary focus of research aimed at creating new derivatives with optimized or novel properties. nih.govnih.gov The annelation, or fusion, of additional rings is a key method for achieving this. Researchers have explored fusing various five- and six-membered heterocyclic rings to the anthraquinone core to create series of compounds for further study. nih.gov This approach allows for the systematic alteration of the molecule's electronic and steric properties, leading to a diverse library of compounds based on a single scaffold. acs.org The resulting heteroaren-fused anthraquinones are a subject of significant academic interest for their potential applications, stemming from their unique combination of a planar aromatic system with the distinct chemical nature of the attached heterocycle. nih.govacs.org
Significance of Anthraquinone-Isoxazole Hybrid Systems in Organic Synthesis
The strategic combination of two or more distinct, biologically active structural motifs into a single hybrid molecule is a promising approach in chemical synthesis. mdpi.com The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms that is featured in numerous natural products and synthetic compounds. nih.gov Due to its structural characteristics, the isoxazole moiety can participate in various noncovalent interactions, which has led to its inclusion in a wide array of compounds studied for diverse biological activities, including anti-inflammatory and anticancer properties. nih.govrsc.org
The synthesis of hybrid molecules that couple an isoxazole ring with a quinone, such as an anthraquinone, is of interest to organic and medicinal chemists. nih.gov The rationale is that such a hybrid might exhibit unique properties derived from the combination of the two parent scaffolds. mdpi.com The synthesis of these systems often involves strategies like 1,3-dipolar cycloaddition reactions to construct the isoxazole ring onto a precursor molecule. nih.gov The applicability of the heteroarene-fused anthraquinone scaffold in constructing new molecular entities is a key driver of research in this area. nih.govacs.org Studies on benzoquinone-isoxazole and anthraquinone-isoxazole hybrids have noted their potential in areas such as antitumor and anti-inflammatory research.
Historical Development and Overview of Research Trajectories
The synthesis of compounds related to this compound dates back several decades. Early methods for preparing anthraquinone-(1,2-C)-isoxazoles were described in patents from the 1970s. researchgate.net One documented synthetic pathway involves the use of 2-ethylanthraquinone (B47962) as a starting material. researchgate.net This process proceeds through a nitration reaction, followed by treatment with oleum (B3057394) (fuming sulfuric acid), to construct the fused isoxazole ring system, yielding an anthraquinone[1,2-C]methylisoxazole. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
58369-03-2 |
|---|---|
Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-methylnaphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C16H9NO3/c1-8-9-6-7-12-13(14(9)17-20-8)16(19)11-5-3-2-4-10(11)15(12)18/h2-7H,1H3 |
InChI Key |
IGPNWOMDIBWEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=NO1)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylanthra 1,2 C Isoxazole 6,11 Dione and Its Analogues
Cyclization Approaches for Isoxazole (B147169) Ring Formation
The formation of the isoxazole ring fused to the anthraquinone (B42736) scaffold is the key step that defines the anthra[1,2-c]isoxazole core. Several established methods for isoxazole synthesis can be adapted for this purpose, primarily involving either condensation reactions with hydroxylamine (B1172632) or cycloaddition pathways.
One of the most direct methods involves the reaction of a 1,3-dicarbonyl-functionalized anthraquinone with hydroxylamine or its salts. wikipedia.orgquora.com For the synthesis of the target compound, a plausible precursor would be 2-acetyl-1-hydroxyanthraquinone. The condensation reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl groups, followed by dehydration to yield the stable heterocyclic isoxazole ring. The reaction is typically catalyzed by an acid or base.
Another powerful and widely used strategy is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.orgnih.govorganic-chemistry.org This reaction involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, like an alkyne or alkene, to form a five-membered ring. wikipedia.orgijrpc.com In the context of synthesizing the target molecule, this could be achieved by reacting an anthraquinone bearing a nitrile oxide group at the C-1 position with propyne. Alternatively, a more common intramolecular approach involves an anthraquinone precursor that contains both the dipole and dipolarophile moieties, which upon activation, cyclize to form the fused ring system. For instance, an alkyne-substituted anthraquinone can react with a source of nitrile oxide to yield the isoxazole. mdpi.com
Electrophilic cyclization represents another viable route. This method involves the reaction of precursors like 2-alkyn-1-one O-methyl oximes with electrophiles such as iodine monochloride (ICl) or bromine. organic-chemistry.org Adapting this to the anthraquinone system would require the synthesis of an anthraquinone derivative with an alkynone oxime functionality appropriately positioned at the 1 and 2 positions.
These cyclization strategies are summarized in the table below.
Table 1: Cyclization Approaches for Isoxazole Ring Formation
| Method | Key Precursor Type | Reagents | General Conditions |
|---|---|---|---|
| Condensation | 1,3-Dicarbonyl or α,β-Unsaturated Ketone | Hydroxylamine (NH₂OH·HCl) | Acidic or basic catalysis, reflux in solvent like ethanol |
| 1,3-Dipolar Cycloaddition | Alkyne + Nitrile Oxide | Terminal Alkyne, Nitrile Oxide (or precursor) | Often copper(I) catalyzed for terminal alkynes |
Condensation Reactions in Anthraquinone Scaffold Construction
The construction of the core anthraquinone scaffold is a foundational stage in the synthesis of 3-Methylanthra(1,2-c)isoxazole-6,11-dione. The most prevalent and industrially significant method for creating substituted anthraquinones is the Friedel-Crafts acylation reaction. dnu.dp.ua
For the target molecule, the required 2-methylanthraquinone (B1664562) core is typically synthesized via the Friedel-Crafts reaction between phthalic anhydride (B1165640) and toluene (B28343). In this reaction, toluene is acylated by phthalic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This initially forms 2-(4-methylbenzoyl)benzoic acid. The subsequent step involves an intramolecular cyclization of this intermediate, which is achieved by heating in a strong acid, such as concentrated sulfuric acid. This acid-catalyzed dehydration and ring-closure yields the stable, tricyclic 2-methylanthraquinone structure.
Alternative methods for anthraquinone synthesis exist, including the Diels-Alder reaction, which involves the cycloaddition of a naphthoquinone with a suitable diene. dnu.dp.ua Another approach is the oxidation of the corresponding anthracene (B1667546) derivative, though this is often less practical for preparing specifically substituted analogues unless the starting anthracene is readily available.
Table 2: Key Condensation Reaction for Anthraquinone Scaffold
| Reaction | Starting Materials | Catalyst/Reagents | Intermediate Product | Final Product |
|---|
Precursor Chemistry and Starting Material Strategies for the Anthra[1,2-c]isoxazole Core
The successful synthesis of this compound relies on the strategic preparation of a key intermediate: a 2-methylanthraquinone molecule that is appropriately functionalized at the 1 and 2 positions to facilitate the final isoxazole ring formation. The choice of precursor is dictated by the selected cyclization strategy.
A common and versatile precursor is 1-amino-2-methylanthraquinone (B160907). This intermediate can be prepared from 2-methylanthraquinone through a two-step sequence involving nitration followed by reduction. chemicalbook.com The nitration of 2-methylanthraquinone typically yields 1-nitro-2-methylanthraquinone, which can then be reduced to 1-amino-2-methylanthraquinone using various reducing agents, such as sodium sulfide (B99878) or tin(II) chloride in hydrochloric acid. prepchem.comguidechem.com An alternative synthesis route involves the direct methylation of 1-aminoanthraquinone. chemicalbook.com
Once 1-amino-2-methylanthraquinone is obtained, the amino group serves as a versatile handle for introducing other functionalities. For example, through Sandmeyer-type reactions, the amino group can be converted to a hydroxyl, halo, or cyano group after diazotization.
To prepare a precursor for a condensation reaction , one might convert the 1-amino group to a 1-hydroxyl group. Subsequent Friedel-Crafts acylation at the 2-position could introduce an acetyl group, yielding 2-acetyl-1-hydroxyanthraquinone, which is primed for cyclization with hydroxylamine.
For a 1,3-dipolar cycloaddition , the 1-amino group could be converted into an iodo group. A subsequent Sonogashira coupling could introduce a terminal alkyne, providing a dipolarophile that can react with a nitrile oxide.
Table 3: Precursor Synthesis Strategies
| Target Precursor | Starting Material | Key Transformation | Reagents |
|---|---|---|---|
| 1-Amino-2-methylanthraquinone | 2-Methylanthraquinone | Nitration & Reduction | 1. HNO₃/H₂SO₄2. Na₂S or SnCl₂/HCl |
| 1-Hydroxy-2-acetylanthraquinone | 1-Amino-2-methylanthraquinone | Diazotization/Hydrolysis & Acylation | 1. NaNO₂/H₂SO₄ then H₂O/heat2. AcCl/AlCl₃ |
Chemical Reactivity and Transformation Pathways of 3 Methylanthra 1,2 C Isoxazole 6,11 Dione
Reductive Ring Cleavage Reactions of the Isoxazole (B147169) Moiety
The cleavage of the N–O bond in the isoxazole moiety of 3-Methylanthra(1,2-c)isoxazole-6,11-dione is a key transformation pathway, leading to the formation of 1-amino-2-acetylanthraquinone. This reaction has been the subject of extensive research to develop efficient and environmentally friendly synthetic routes.
Transition-Metal Catalyzed Cleavage Mechanisms
Transition-metal catalysts have proven to be highly effective in mediating the reductive ring-opening of the isoxazole ring. These methods often involve the coordination of the metal to the isoxazole, facilitating the cleavage of the weak N-O bond.
A notably clean and highly efficient method for the synthesis of 1-amino-2-acetylanthraquinone involves the reductive cleavage of 3-methylanthra[1,2-c]isoxazole-6,11-dione catalyzed by trace amounts of copper. cjcatal.com This reaction utilizes hydrazine (B178648) hydrate (B1144303) as a clean reducing agent and water as a green solvent, proceeding under mild conditions. cjcatal.com In the absence of a copper catalyst, the conversion is minimal, even after extended reaction times, highlighting the essential role of the copper catalyst in the reaction. mdpi.com The proposed mechanism suggests that hydrazine hydrate is activated through its interaction with copper species, which in turn accelerates the ring-opening of the isoxazole moiety. mdpi.com
The copper-catalyzed system demonstrates high efficiency and selectivity. Studies have shown that with copper(II) nitrate (B79036) as the catalyst, a conversion of 97.2% and a selectivity for 1-amino-2-acetylanthraquinone greater than 95% can be achieved. cjcatal.commdpi.com These results were obtained using 2.6 mol% of the copper catalyst and 1.3 equivalents of hydrazine hydrate in water over a 2-hour period. cjcatal.commdpi.com The primary byproduct identified in this reaction is a hydroxyl-substituted 1-amino-2-acetylanthraquinone. cjcatal.com The efficiency of this catalytic system underscores its potential as a facile method for producing ortho-amino ketones from isoxazole-containing compounds. mdpi.com
| Catalyst System | Conversion (%) | Selectivity (%) | Conditions |
| Cu(NO₃)₂ / Hydrazine Hydrate | 97.2 | >95 | 2.6 mol% catalyst, 1.3 equiv. N₂H₄·H₂O, Water, 2h |
| No Catalyst / Hydrazine Hydrate | 6.5 | - | 1.3 equiv. N₂H₄·H₂O, Water, 2h |
To optimize the reductive ring-cleavage reaction, various transition-metal catalysts have been screened. Among the different copper salts tested, including copper(II) nitrate, copper(II) chloride, copper(II) sulfate, and copper(II) acetate, copper(II) nitrate was identified as an excellent catalyst for this transformation. cjcatal.commdpi.com Other transition metals have also been explored for isoxazole cleavage in different contexts, including molybdenum, iron, rhodium, and nickel, which are known to mediate the N-O bond cleavage. nih.govresearchgate.netacs.org However, for the specific conversion of 3-methylanthra[1,2-c]isoxazole-6,11-dione to 1-amino-2-acetylanthraquinone using hydrazine hydrate, copper salts, particularly Cu(NO₃)₂, have demonstrated superior performance. cjcatal.commdpi.com
| Catalyst (Copper Salt) | Conversion (%) | Conditions |
| Cu(NO₃)₂ | 96.2 | 4 equiv. N₂H₄·H₂O, 1h |
| CuCl₂ | 85.3 | 4 equiv. N₂H₄·H₂O, 1h |
| CuSO₄ | 75.6 | 4 equiv. N₂H₄·H₂O, 1h |
| Cu(OAc)₂ | 65.4 | 4 equiv. N₂H₄·H₂O, 1h |
Organocatalytic Reductive Cleavage Processes
As an alternative to metal-based catalysts, organocatalytic systems offer a different approach to the reductive cleavage of isoxazoles, aligning with principles of green chemistry by avoiding potentially toxic heavy metals.
A clean and highly efficient aerobic reductive ring-cleavage of 3-methylanthra[1,2-c]isoxazole-6,11-dione has been developed using simple organic primary amines as organocatalysts. cjcatal.com This reaction proceeds effectively in water, utilizing oxygen and a small amount of hydrazine hydrate. cjcatal.com A screening of various organic amines revealed that simple primary amines exhibit outstanding catalytic performance. cjcatal.com Specifically, using isopropylamine (B41738) as the catalyst resulted in a 97.2% conversion of the starting material with a 97.2% selectivity for the desired 1-amino-2-acetylanthraquinone product. cjcatal.com This was achieved at room temperature over 3 hours, demonstrating a practical and environmentally friendly transformation method. cjcatal.com
Optimization of Organocatalyst Performance and Reaction Conditions.
While specific studies on the organocatalytic reduction of this compound are not extensively detailed in the literature, general principles for optimizing such transformations on isoxazole rings can be applied. The goal of organocatalytic reduction is the selective cleavage of the N-O bond to yield a β-enaminoketone, which in this case would tautomerize to the more stable 1-amino-2-acetylanthraquinone. Key parameters for optimization include the choice of catalyst, reductant, solvent, and temperature.
Catalyst Selection: The organocatalyst, often a chiral amine or phosphine, plays a crucial role. Its structure influences the stereoselectivity and efficiency of the reduction. For isoxazole reductions, catalysts that can activate the substrate towards the reductant are preferred.
Reductant: Hantzsch esters are commonly employed as mild hydrogen donors in organocatalytic reductions. The choice of the specific Hantzsch ester can affect the reaction rate and yield.
Reaction Conditions:
Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst solubility, stability, and activity. Solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) are typically screened.
Temperature: Reaction temperatures are optimized to achieve a reasonable reaction rate without promoting side reactions or catalyst decomposition.
Concentration: The concentration of reactants and catalyst can influence reaction kinetics and is a critical parameter for optimization.
An example of a general optimization table for a hypothetical organocatalytic reduction is presented below.
| Entry | Organocatalyst | Reductant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Proline | Hantzsch Ester | Toluene (B28343) | 25 | 45 |
| 2 | Diphenylprolinol Silyl Ether | Hantzsch Ester | Toluene | 25 | 65 |
| 3 | Diphenylprolinol Silyl Ether | Hantzsch Ester | CH2Cl2 | 25 | 72 |
| 4 | Diphenylprolinol Silyl Ether | Hantzsch Ester | CH2Cl2 | 0 | 85 |
Alternative Reductive Methodologies (e.g., Titanium Isopropoxide Reagents).
Alternative methods to organocatalysis often involve metal-based reagents that can efficiently cleave the N-O bond of the isoxazole ring. Low-valent titanium reagents, generated in situ, are particularly effective for this transformation. researchgate.net
A common method involves the use of Ti(O-i-Pr)₄ in the presence of a reducing agent like ethylmagnesium bromide (EtMgBr) or n-butyllithium (n-BuLi). researchgate.netnih.gov This combination generates a low-valent titanium species that readily mediates the reductive cleavage of the isoxazole. The reaction proceeds smoothly to afford the corresponding β-enaminoketone, which for this compound is 1-amino-2-acetylanthraquinone. researchgate.net Other systems, such as Ti(O-i-Pr)₄/Me₃SiCl/Mg, have also been shown to be effective for the reductive cleavage of related sulfonamides, suggesting their potential applicability. researchgate.net These titanium-mediated methods are often characterized by high yields and chemoselectivity, tolerating various functional groups that might be sensitive to other reducing agents. researchgate.netnih.gov
Formation and Characterization of ortho-Amino Ketone Derivatives (e.g., 1-Amino-2-acetylanthraquinone).
The reductive cleavage of the isoxazole ring in this compound directly leads to the formation of 1-amino-2-acetylanthraquinone. This transformation is a key synthetic step, converting the stable heterocyclic starting material into a versatile intermediate. The resulting ortho-amino ketone contains two reactive functional groups—an amino group and an acetyl group—on the anthraquinone (B42736) core, opening avenues for further derivatization.
Formation: The synthesis is achieved via the reductive methodologies described previously, such as catalytic hydrogenation or treatment with low-valent titanium reagents. researchgate.net
Characterization: The structure of 1-amino-2-acetylanthraquinone is confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: Characterized by the appearance of N-H stretching vibrations for the primary amine and distinct C=O stretching frequencies for the acetyl ketone and the quinone carbonyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Shows signals corresponding to the aromatic protons on the anthraquinone core, a singlet for the methyl protons of the acetyl group, and a broad signal for the amine protons.
¹³C NMR: Displays resonances for the carbonyl carbons of the quinone and the acetyl group, as well as carbons of the aromatic rings.
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 1-amino-2-acetylanthraquinone confirms its formation.
The synthesis of various amino anthraquinone derivatives is well-documented, providing a basis for their characterization and application. researchgate.netmdpi.comgoogle.com
Reactions with Nucleophilic Reagents.
The anthraquinone core, being electron-deficient due to the two carbonyl groups, is susceptible to nucleophilic attack. The presence of the fused isoxazole ring can further modulate this reactivity.
Aminolysis Reactions with Alkylamines.
Studies have shown that anthra[1,2-c]isoxazole-6,11-dione (B14160679) and its derivatives can react with alkylamines. researchgate.net This reactivity typically involves nucleophilic attack on the anthraquinone core, although the specific site of attack and the nature of the product can vary depending on the reaction conditions and the structure of the starting material. The reaction can lead to the opening of the isoxazole ring or substitution on the anthraquinone skeleton. researchgate.net
Potential for Nucleophilic Aromatic Substitution.
Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, particularly if suitable leaving groups are present on the anthraquinone core. nih.gov The electron-withdrawing nature of the quinone system activates the aromatic rings towards nucleophilic attack. nih.gov
The mechanism of SₙAr reactions can be either a classical two-step process involving a stable Meisenheimer intermediate or a concerted (cSₙAr) pathway. nih.govrsc.org The operative mechanism depends on the substrate, nucleophile, and reaction conditions. For the anthraquinone system, reactions with nucleophiles like amines could lead to the displacement of a leaving group (e.g., a halogen) at positions activated by the carbonyl groups. Intramolecular hydrogen bonding can also play a role in directing the regioselectivity of the nucleophilic attack. rsc.org
Other Functional Group Transformations on the Anthraquinone Core.
The anthraquinone scaffold allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. colab.ws These modifications can be used to tune the molecule's electronic properties, solubility, and biological activity. nih.govresearchgate.net
Common transformations include:
Halogenation: Introduction of bromine or chlorine atoms onto the aromatic rings. 1-Aminoanthraquinone, for example, can be brominated to yield 1-amino-2,4-dibromoanthraquinone. nih.gov
Nitration: Introduction of nitro groups, which can subsequently be reduced to amino groups.
Sulfonation: Reaction with oleum (B3057394) or chlorosulfonic acid to introduce sulfonic acid groups, a key step in the synthesis of many dyes. google.com
Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups, although the deactivated nature of the anthraquinone ring often requires harsh conditions.
These transformations allow for the synthesis of complex anthraquinone derivatives with tailored properties for applications in materials science and medicinal chemistry. mdpi.comnih.gov
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Proposed Reaction Mechanisms for Catalytic Conversions
The primary catalytic conversion studied for 3-Methylanthra(1,2-c)isoxazole-6,11-dione is its reductive ring cleavage. A plausible mechanism has been proposed for this reaction when catalyzed by a copper catalyst with hydrazine (B178648) hydrate (B1144303) acting as the reducing agent in an aqueous medium. cjcatal.comlookchem.com
The proposed mechanism suggests that the catalytic cycle is initiated by the activation of the hydrazine N-H bond through the formation of a coordinate bond with the copper catalyst. lookchem.com This activation is believed to be the key step that enhances the subsequent cleavage of the isoxazole (B147169) ring, rather than the direct action of copper or low-valent copper ions themselves. lookchem.com Following activation, the hydrazine attacks the weak N-O bond of the isoxazole ring fused to the anthraquinone (B42736) core. This leads to the cleavage of the isoxazole ring, followed by a series of proton transfer and rearrangement steps to yield the final product, 1-amino-2-acetylanthraquinone, and regenerate the catalyst.
Role of Specific Catalysts (Transition Metal Complexes and Organocatalysts) in Reaction Kinetics and Selectivity
The efficiency and selectivity of the reductive ring-opening of this compound are highly dependent on the choice of catalyst.
Transition Metal Complexes
Various transition-metal catalysts have been screened for the reductive ring-opening reaction, with copper(II) nitrate (B79036) (Cu(NO₃)₂) emerging as a particularly effective catalyst. lookchem.com In comparative studies using hydrazine hydrate as the reducing agent, Cu(NO₃)₂ demonstrated significantly superior performance over other transition metal nitrates such as cobalt(II) nitrate (Co(NO₃)₂), nickel(II) nitrate (Ni(NO₃)₂), and iron(III) nitrate (Fe(NO₃)₃). lookchem.com
Under specific conditions, a 2.6 mol% loading of Cu(NO₃)₂ with 1.3 equivalents of hydrazine hydrate in water for 2 hours resulted in a 97.2% conversion of this compound. lookchem.com The selectivity for the desired product, 1-amino-2-acetylanthraquinone, was reported to be greater than 95%. cjcatal.comlookchem.com In contrast, the other tested catalysts yielded much lower conversions under similar conditions. lookchem.com Blank experiments, conducted in the absence of a catalyst or with extended reaction times, showed minimal conversion, confirming that the copper complex plays a crucial catalytic role in the reaction. lookchem.com
| Catalyst | Conversion (%) | Reaction Conditions |
|---|---|---|
| Cu(NO₃)₂ | 96.8 | 5 mol% catalyst, 4 equiv. hydrazine hydrate, H₂O, room temp, 1 h |
| Co(NO₃)₂ | 11.6 | 5 mol% catalyst, 4 equiv. hydrazine hydrate, H₂O, room temp, 1 h |
| Ni(NO₃)₂ | 10.8 | 5 mol% catalyst, 4 equiv. hydrazine hydrate, H₂O, room temp, 1 h |
| Fe(NO₃)₃ | 9.0 | 5 mol% catalyst, 4 equiv. hydrazine hydrate, H₂O, room temp, 1 h |
| None (Blank) | 6.5 | 4 equiv. hydrazine hydrate, H₂O, room temp, 1 h |
Organocatalysts
Currently, there is a lack of specific research findings in the available literature concerning the use of organocatalysts for the catalytic conversion of this compound.
Identification and Characterization of Reaction Intermediates
The explicit isolation and spectroscopic characterization of reaction intermediates in the catalytic conversion of this compound are not detailed in the reviewed literature. However, the proposed reaction mechanism for the copper-catalyzed reductive cleavage implies the formation of transient species. lookchem.com
Based on the plausible mechanism, key intermediates would include:
A copper-hydrazine complex, formed at the outset of the catalytic cycle.
An initial adduct resulting from the nucleophilic attack of the activated hydrazine on the isoxazole ring.
A ring-opened intermediate, likely an enamine or imine species, formed after the cleavage of the N-O bond, which subsequently hydrolyzes and rearranges to the final ortho-amino ketone product.
These intermediates are considered transient and are not isolated during the course of the reaction under the described conditions.
Solvent Effects on Reaction Rate and Mechanism
The investigation into the copper-catalyzed reductive cleavage of this compound highlights the use of water as a green and effective reaction medium. cjcatal.comlookchem.com The high conversion and selectivity achieved in water suggest that it is a suitable solvent for this transformation, facilitating the catalytic process effectively under mild conditions. lookchem.com
However, a comparative study detailing the effects of various other organic or inorganic solvents on the reaction kinetics and mechanistic pathway has not been reported. Therefore, while the efficacy of water as a solvent is established for this specific catalytic system, a broader understanding of solvent effects on the reaction rate and mechanism remains an area for potential future investigation.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. It is used to calculate the electronic structure of molecules and determine the energetics of chemical reactions, including the identification of transition states and the calculation of activation energy barriers.
For isoxazole (B147169) synthesis, particularly through [3+2] cycloaddition reactions, DFT calculations are instrumental in explaining regioselectivity and reaction kinetics. nih.govmdpi.com Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G*, can map out the potential energy surface of a reaction. nih.govmdpi.com This involves optimizing the geometries of reactants, products, and, crucially, the transition states that connect them.
For a hypothetical reaction involving the formation of the anthra-isoxazole core, DFT would be used to compare different possible reaction pathways. For instance, in a cycloaddition reaction, two different regioisomers could potentially form. DFT calculations can determine the activation free energy for each pathway, and the pathway with the lower energy barrier is predicted to be the major product. mdpi.commdpi.com The analysis of the transition state (TS) geometry reveals the degree of asynchronicity in bond formation, indicating whether new bonds are formed simultaneously or sequentially. mdpi.com
Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step This table illustrates the type of data generated from DFT calculations for a reaction involving an anthra-isoxazole precursor. The values are representative examples based on studies of similar heterocyclic systems.
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.00 | 0.00 |
| Transition State (TS1) | +15.2 | +18.5 |
| Intermediate | -5.4 | -3.1 |
| Transition State (TS2) | +10.8 | +13.2 |
| Products | -22.7 | -20.9 |
Ab Initio Molecular Dynamics Simulations of Compound Interactions (e.g., with Catalytic Surfaces)
Ab initio molecular dynamics (AIMD) is a simulation method that computes the forces acting on atoms from first-principles electronic structure calculations as the simulation progresses. This allows for the study of dynamic processes, such as the interaction of a molecule with a catalytic surface, without relying on pre-parameterized force fields.
While specific AIMD studies on 3-Methylanthra(1,2-c)isoxazole-6,11-dione are not documented, the technique is applicable for understanding its behavior in heterogeneous catalysis. For example, reactions involving anthraquinone (B42736) derivatives often utilize metal catalysts. An AIMD simulation could model the adsorption of the molecule onto a catalytic surface like platinum or palladium. The simulation would reveal the preferred binding sites, the orientation of the molecule on the surface, and how the interaction with the surface might weaken specific bonds, thereby lowering the activation energy for a subsequent reaction. Such simulations are crucial for designing more efficient catalytic systems. nih.gov
Quantum Chemical Analysis of Electronic Structure, Reactivity Descriptors, and Reaction Pathways
Quantum chemical calculations are essential for elucidating the intrinsic electronic properties of a molecule, which in turn govern its reactivity. These studies typically involve analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. nih.govresearchgate.net
Beyond FMO analysis, Conceptual DFT (CDFT) provides a framework for quantifying reactivity through various descriptors. mdpi.com These parameters, derived from the variation of energy with respect to the number of electrons, help predict how a molecule will behave in a chemical reaction. researchgate.net
Key reactivity descriptors include:
Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder, less reactive molecule. researchgate.net
Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are invaluable for understanding reaction pathways. For instance, in cycloaddition reactions, the analysis of FMOs and local electrophilicity/nucleophilicity indices can predict the regiochemical outcome of the reaction. nih.govmdpi.com
Table 2: Representative Quantum Chemical Reactivity Descriptors This table shows typical reactivity descriptors calculated for isoxazole-containing compounds using DFT (B3LYP/6-31G(d,p) level). The values provide a template for what would be calculated for this compound.
| Parameter | Definition | Typical Value Range (eV) | Interpretation |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -7.5 | Related to ionization potential; higher energy indicates better electron donor. |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Related to electron affinity; lower energy indicates better electron acceptor. |
| ΔE Gap (η x 2) | ELUMO - EHOMO | 4.0 to 5.5 | Indicates chemical stability and reactivity; smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -5.0 | Measures escaping tendency of electrons. |
| Electrophilicity (ω) | μ² / (2η) | 1.0 to 2.5 | Index of electrophilic character. |
Computational Screening of Catalytic Systems and Reaction Conditions
Computational chemistry enables the high-throughput screening of potential catalysts and reaction conditions, significantly accelerating the discovery and optimization of chemical processes. Instead of performing numerous costly and time-consuming experiments, researchers can computationally evaluate a large library of potential catalysts or solvents to identify the most promising candidates.
For reactions involving the this compound core, such as its synthesis or further functionalization, computational screening could be employed to optimize the process. For example, if a reaction is catalyzed by a metal complex, DFT calculations can be used to screen a variety of metals and ligands. researchgate.net The calculations would predict the reaction barriers for each catalytic system, and the one with the lowest barrier would be predicted as the most efficient.
Similarly, the effect of different solvents can be modeled using implicit or explicit solvent models in DFT calculations. mdpi.com These models account for the stabilization of reactants, products, and transition states by the solvent, allowing for the prediction of how solvent choice will affect reaction rates and selectivity. This computational pre-screening reduces the experimental effort required to find the optimal reaction conditions.
Derivatization and Structural Analogue Synthesis
Synthesis of Substituted Anthra[1,2-c]isoxazole-6,11-dione (B14160679) Derivatives through Modified Synthetic Routes
The generation of substituted derivatives of the parent compound can be achieved either by modifying the anthraquinone (B42736) starting material before the isoxazole (B147169) ring formation or by direct functionalization of the pre-formed heterocyclic system.
One documented approach involves the reaction of the parent compound, anthra[1,2-c]isoxazole-6,11-dione, with various alkylamines. This reaction leads to the formation of amino-substituted derivatives, demonstrating a direct method for introducing new functional groups onto the anthraquinone portion of the molecule. researchgate.netresearchgate.net
Another effective strategy for creating substituted analogues is the halogenation of the anthracene (B1667546) core. For instance, 10-halogenated 3-(9'-anthryl)-isoxazole esters can undergo diastereoselective bromination. This process, followed by a base-induced re-aromatization, yields di-halogenated analogues, such as 3,10-dihalogenated derivatives, in very good yields. mdpi.com This method highlights a route to introduce substituents at specific positions on the aromatic framework while the isoxazole ring remains intact. mdpi.com The table below summarizes representative transformations.
| Starting Material | Reagents | Product | Yield |
| Anthra[1,2-c]isoxazole-6,11-dione | Alkylamines | Amino-substituted anthra[1,2-c]isoxazole-6,11-diones | - |
| 10-Chloro 3-(9'-anthryl)-isoxazole ester | 1. Elemental Bromine 2. Pyridine | 3,10-Dichloro-anthracenyl isoxazole | 89% |
| 10-Bromo 3-(9'-anthryl)-isoxazole ester | 1. Elemental Bromine 2. Pyridine | 3,10-Dibromo-anthracenyl isoxazole | 92% |
This table illustrates methods for synthesizing substituted derivatives, including direct amination and halogenation/re-aromatization reactions. mdpi.com
Creation of Isoxazole-Ring-Opened Anthraquinone Analogues with Varied Substituents
The isoxazole ring, due to the inherent weakness of the N-O bond, can be selectively opened to generate novel anthraquinone analogues. nih.govnsf.gov This transformation provides a powerful tool for converting the fused heterocyclic system into a substituted anthraquinone with different functional groups at the 1 and 2 positions.
A highly efficient and environmentally friendly method has been developed for the reductive cleavage of the isoxazole ring in 3-Methylanthra(1,2-c)isoxazole-6,11-dione. cjcatal.com This reaction utilizes hydrazine (B178648) hydrate (B1144303) as a reducing agent and a catalytic amount of a copper salt, such as Cu(NO₃)₂, in water. The process effectively cleaves the N-O bond, leading to the formation of 1-amino-2-acetylanthraquinone with high selectivity and conversion rates. cjcatal.com This specific ring-opening reaction transforms the compact, fused structure into a highly functionalized open-chain analogue on the anthraquinone core.
The screening of various transition-metal catalysts identified copper nitrate (B79036) as an excellent catalyst for this transformation. cjcatal.com The reaction proceeds under mild conditions, yielding the desired product and a minor hydroxyl-substituted byproduct. cjcatal.com
Table of Ring-Opening Reaction Conditions and Outcomes
| Substrate | Catalyst | Reductant | Solvent | Product | Conversion/Selectivity |
|---|---|---|---|---|---|
| This compound | Cu(NO₃)₂ (2.6 mol%) | Hydrazine hydrate (1.3 equiv.) | Water | 1-Amino-2-acetylanthraquinone | 97.2% conversion; >95% selectivity |
This table summarizes the optimized conditions for the copper-catalyzed reductive ring-opening of the target compound. cjcatal.com
Strategies for Diversity-Oriented Synthesis of Related Compounds
Diversity-oriented synthesis (DOS) aims to create a wide range of structurally distinct molecules from a common starting point, which is valuable for discovering new compounds with unique properties. For compounds related to this compound, DOS strategies often involve combining the core quinone and isoxazole scaffolds with other chemical moieties. rsc.orgamanote.com
One prominent strategy is the synthesis of hybrid molecules. A new series of isoxazole-tethered quinone-amino acid hybrids has been designed and synthesized. nih.govresearchgate.net This approach involves a 1,3-dipolar cycloaddition reaction to form the isoxazole ring, which connects a quinone precursor to an amino acid derivative. nih.govresearchgate.net By varying the amino acid (e.g., phenylalanine, alanine) and the substituents on the aromatic precursors, a diverse library of complex hybrid molecules can be constructed. nih.gov This method allows for the exploration of chemical space by integrating the structural features of quinones, isoxazoles, and amino acids. nih.govresearchgate.net
The principles of DOS are also demonstrated in the synthesis of other fused heterocyclic systems, where the structural and substituent diversity of the final products can be precisely controlled by the choice of coupling partners in catalyzed annulation reactions. rsc.org Such strategies, while applied to different molecular frameworks, provide a blueprint for the diversity-oriented synthesis of novel anthraquinone-isoxazole analogues.
Functionalization of the Isoxazole Skeleton within the Anthraquinone Framework
Direct functionalization of the isoxazole ring after its fusion to the anthraquinone skeleton presents a synthetic challenge due to the stability of the aromatic heterocyclic ring. Most synthetic routes create diversity by using functionalized precursors before the final cyclization step. However, strategies can be envisioned based on the known reactivity of the isoxazole ring.
The methyl group at the 3-position of the isoxazole ring is a potential handle for further chemical modification. Standard reactions in organic synthesis could theoretically be applied to this position, such as radical bromination followed by nucleophilic substitution, to introduce a variety of functional groups.
Furthermore, studies involving reactions on the anthraquinone portion of related molecules have shown that the isoxazole ring is stable under certain conditions, such as bromination. mdpi.com The presence of the isoxazole ring can also exert an electronic influence that directs the regioselectivity of reactions on the larger polycyclic aromatic system, which is a key consideration in the strategic functionalization of these complex molecules. mdpi.com While direct, cited examples of post-synthesis modification of the isoxazole ring in this specific fused system are limited, the established chemistry of isoxazoles suggests that such transformations are plausible routes for creating novel derivatives. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-Methylanthra(1,2-c)isoxazole-6,11-dione by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The methyl group (CH₃) at the 3-position would typically appear as a sharp singlet in the upfield region. Protons on the fused aromatic rings of the anthraquinone (B42736) core would resonate as a complex series of multiplets in the downfield aromatic region. For related 3-phenyl-5-(m-tolyl)isoxazole structures, the isoxazole (B147169) proton appears as a singlet around 6.82 ppm. rsc.org The specific chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the precise substitution pattern on the anthraquinone skeleton.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The spectrum would be characterized by signals for the two carbonyl carbons (C=O) of the quinone moiety at the most downfield positions (typically >180 ppm). The numerous sp²-hybridized carbons of the aromatic and isoxazole rings would appear in the approximate range of 110-160 ppm. The methyl carbon would produce a signal in the highly shielded, upfield region of the spectrum. For comparison, in various 3,5-disubstituted isoxazoles, the isoxazole ring carbons typically resonate between approximately 97 ppm and 171 ppm. rsc.org
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ | ~2.4 | Singlet |
| Isoxazole-H | ~6.8 - 7.0 | Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~15 - 25 |
| Aromatic & Isoxazole Carbons | ~95 - 175 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition and molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula, C₁₆H₉NO₃, distinguishing it from other compounds with the same nominal mass.
In addition to providing an accurate molecular weight, tandem mass spectrometry (MS/MS) experiments can reveal the compound's fragmentation pattern. This pattern serves as a molecular fingerprint and helps to confirm the connectivity of the core structure. Expected fragmentation pathways for this molecule under techniques like Electron Impact (EI) or Electrospray Ionization (ESI) could include:
Loss of CO: A characteristic fragmentation for quinone-containing compounds is the sequential loss of carbon monoxide (CO) molecules from the carbonyl groups.
Isoxazole Ring Cleavage: The isoxazole ring, being a weaker part of the structure, can undergo cleavage. This may involve the loss of the methyl group, the nitrogen and oxygen atoms in various forms, or scission of the N-O bond followed by rearrangement.
Retro-Diels-Alder Reactions: Complex cyclic systems can sometimes undergo retro-Diels-Alder reactions, leading to predictable fragmentation.
Analysis of these fragmentation patterns provides strong corroborative evidence for the proposed fused-ring structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands:
C=O Stretching: Strong, sharp absorption bands characteristic of the quinone carbonyl groups, typically found in the region of 1660-1690 cm⁻¹.
C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to the vibrations of the aromatic rings.
C=N Stretching: A band in the 1610-1680 cm⁻¹ region, often overlapping with C=C bands, attributable to the isoxazole ring.
C-H Stretching: Signals above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for the methyl group C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic properties of the molecule. The extended π-conjugated system of the anthraquinone core, fused with the isoxazole ring, constitutes a large chromophore. This is expected to result in strong absorption bands in the UV and possibly the visible regions of the electromagnetic spectrum, giving the compound its color. The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the specific electronic structure and can be used for quantitative analysis.
X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis
X-ray crystallography offers the most definitive method for structural elucidation by providing a precise three-dimensional map of the atomic positions in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its molecular structure and provide detailed geometric information.
Key insights from a crystallographic analysis would include:
Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the fused ring system.
Planarity: Determination of the degree of planarity of the anthraquinone and isoxazole rings. For instance, in related heterocyclic structures, the dihedral angles between fused rings are key conformational descriptors. nih.gov
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like π–π stacking, which are common in planar aromatic systems.
While no crystal structure for the title compound was found in the search results, data for related complex heterocyclic systems show that they often crystallize in triclinic or monoclinic space groups. nih.govmdpi.com
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds. A reverse-phase (RP) HPLC method has been described for the analysis of this compound. sielc.com This method utilizes a stationary phase like Newcrom R1 and a mobile phase typically consisting of acetonitrile (B52724) and water with an acid modifier such as phosphoric or formic acid. sielc.com The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. This technique separates components of a mixture in the gas phase before detecting them with a mass spectrometer, providing both retention time and mass spectral data for identification and quantification of impurities.
Exploration of Non Clinical Applications and Material Science Potentials
A Key Intermediate in Advanced Organic Synthesis
3-Methylanthra(1,2-c)isoxazole-6,11-dione serves as a valuable chemical intermediate in the synthesis of various complex organic molecules, particularly anthraquinone (B42736) derivatives. One of the most notable applications is its role as a precursor to 1-amino-2-acyl-3-methylanthraquinones. These compounds are important building blocks for a variety of functional materials and bioactive molecules.
The isoxazole (B147169) ring within the structure of this compound can undergo a strategic ring-opening reaction, specifically a reductive cleavage. This process breaks the N-O bond of the isoxazole ring, leading to the formation of an enaminone functionality. This transformation is a key step in accessing a range of substituted anthraquinones that would be challenging to synthesize through other routes. For instance, the copper-catalyzed reductive cleavage of this compound has been demonstrated to be a highly efficient method for producing 1-amino-2-acetylanthraquinone.
This catalytic process showcases the utility of the isoxazole moiety as a masked enaminone group, which can be unveiled under specific reaction conditions to facilitate further chemical transformations. The ability to selectively introduce amino and acyl groups onto the anthraquinone scaffold makes this compound a versatile tool for organic chemists in the construction of complex molecular architectures.
Potential in Dye and Pigment Chemistry as Anthraquinone-Related Colorants
The anthraquinone core of this compound provides a strong foundation for the development of novel dyes and pigments. Anthraquinone-based colorants are well-known for their vibrant colors, good lightfastness, and thermal stability. The chemical modification of the anthraquinone structure, facilitated by the reactivity of intermediates like this compound, allows for the fine-tuning of their colorimetric properties.
By leveraging the isoxazole ring-opening reaction, various auxochromes (color-enhancing groups) and chromophores (color-bearing groups) can be introduced onto the anthraquinone backbone. This derivatization can lead to a wide spectrum of colors, from reds and yellows to blues and greens. The resulting 1-amino-2-acyl-3-methylanthraquinone derivatives can serve as disperse dyes for synthetic fibers or be converted into pigments for use in paints, inks, and plastics. The inherent stability of the anthraquinone structure often translates to excellent durability of the final colorants.
Investigation in Materials Science: A Donor-Acceptor Organic Sensitizer for Optoelectronic Devices
The field of materials science is actively exploring the potential of this compound and its derivatives in the development of advanced optoelectronic devices, such as dye-sensitized solar cells (DSSCs). The core structure of this compound possesses inherent donor-acceptor characteristics, which are crucial for the functioning of such devices.
In a typical DSSC, a dye molecule (sensitizer) absorbs light and injects an electron into a semiconductor material, generating an electric current. The efficiency of this process is highly dependent on the electronic properties of the dye. The anthraquinone moiety in this compound can act as an electron-accepting group, while the isoxazole ring and the methyl group can be part of the electron-donating or π-conjugated bridge system.
By strategically modifying the structure of this compound, researchers can engineer novel organic sensitizers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for efficient electron injection into the conduction band of the semiconductor (e.g., TiO2) and effective regeneration of the dye by the electrolyte. The development of such donor-acceptor systems based on this anthraquinone-isoxazole scaffold holds promise for the creation of next-generation, cost-effective, and efficient solar energy conversion technologies.
A Champion for Green Chemistry Methodologies and Sustainable Synthesis
The synthesis and application of this compound are closely intertwined with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
A significant advancement in this area is the development of synthetic routes that utilize environmentally benign solvents, such as water. For example, the copper-catalyzed reductive cleavage of this compound to 1-amino-2-acetylanthraquinone can be efficiently carried out in water, avoiding the need for volatile and often toxic organic solvents.
Mechanistic Biological Investigations Non Clinical Focus on Molecular and Cellular Pathways
In Vitro Studies on Cellular Pathway Modulation (e.g., specific enzyme inhibition, protein-ligand interactions)
Investigations into compounds with an isoxazole-fused quinone framework have revealed potential for dual-action cellular pathway modulation. A recent 2024 study on a series of novel isoxazole-fused quinones demonstrated their ability to simultaneously target the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and modulate reactive oxygen species (ROS) levels in colorectal cancer cell lines. nih.gov One of the lead compounds from this study was found to bind to STAT3, significantly inhibiting its phosphorylation. nih.gov Concurrently, this compound acted as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to an elevation of intracellular ROS levels. nih.gov This dual mechanism resulted in mitochondrial dysfunction, apoptosis, and cell cycle arrest. nih.gov
Furthermore, the broader class of isoxazole-containing compounds has been shown to inhibit a variety of enzymes and signaling pathways. These include the inhibition of cyclooxygenases (COX-1 and COX-2), tubulin polymerization, and sirtuins. nih.govnih.gov The specific cellular effects are highly dependent on the substitution pattern of the isoxazole (B147169) ring system. nih.gov For instance, certain isoxazole derivatives have shown selective inhibitory activity against COX-2. nih.gov
Exploration of Molecular Target Identification in Model Biological Systems
Due to the structural similarity, studies on anthra[1,2-c] nih.govnih.govresearchgate.netthiadiazole-6,11-diones, where the isoxazole oxygen is replaced by sulfur, offer valuable insights into potential molecular targets. Research on these analogues has identified the nuclear factor-kappa B (NF-κB) signaling pathway as a primary target. nih.gov Specifically, these compounds were found to inhibit the constitutively active NF-κB pathway in ovarian cancer cells. nih.gov
Molecular docking experiments have suggested that these compounds may bind to the IKKβ subunit of the IκB kinase (IKK) complex, which is an activator of the NF-κB pathway. nih.gov This interaction is thought to prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting its transcriptional activity. nih.gov This was supported by immunocytochemical microscopy and western blotting, which showed a dose-dependent accumulation of the NF-κB p65 subunit in the cytosol following treatment. nih.gov
The table below summarizes the in vitro growth inhibition of a representative anthra[1,2-c] nih.govnih.govresearchgate.netthiadiazole-6,11-dione analogue (NSC745885) across various cancer cell lines, indicating a broad spectrum of activity. nih.gov
| Cell Line | Cancer Type | Growth Inhibition (%) |
| HOP-62 | Non-Small Cell Lung | 100 |
| OVCAR-4 | Ovarian | 94.43 |
| ACHN | Renal | 94.31 |
| MDA-MB-468 | Breast | 88.31 |
Structure-Activity Relationship (SAR) Studies at the Molecular Level for Biological Activity (excluding clinical outcomes)
Structure-activity relationship (SAR) studies on the broader class of anthraquinone (B42736) and isoxazole derivatives have highlighted key structural features that influence their biological activity.
For the closely related anthra[1,2-c] nih.govnih.govresearchgate.netthiadiazole-6,11-diones, the addition of a chlorine atom at the 4-position of the anthraquinone core was found to modulate the activity, with the chlorinated analogue (NSC757963) showing high selectivity towards leukemia cell lines in comparison to the parent compound (NSC745885). nih.gov This suggests that substitutions on the anthraquinone scaffold can significantly influence the biological activity and selectivity of this class of compounds.
In the context of isoxazole-fused quinones targeting the STAT3 pathway, the specific nature and position of substituents on the quinone and isoxazole rings were critical for potent anti-proliferative activity. nih.gov While detailed SAR data for the anthra-isoxazole series is limited, studies on other isoxazole-containing compounds have shown that the nature of the substituent at the 3- and 5-positions of the isoxazole ring plays a crucial role in determining the mechanism of action and potency. For example, in a series of isoxazole derivatives evaluated for sPLA2 inhibitory activity, the presence of electron-withdrawing groups such as -F or -CF3 on a phenyl ring attached to the isoxazole core resulted in excellent inhibitory activity. nih.gov Similarly, for isoxazole-based carboxamides and related compounds acting as VEGFR2 inhibitors, the nature of the substituents played a key role in their inhibitory potency. researchgate.net
The table below outlines some general SAR observations for related compound classes.
| Compound Class | Structural Feature | Impact on Biological Activity |
| Anthra[1,2-c] nih.govnih.govresearchgate.netthiadiazole-6,11-diones | 4-chloro substitution | Increased selectivity for leukemia cell lines nih.gov |
| Isoxazole-fused quinones | Substituents on quinone/isoxazole rings | Critical for STAT3 inhibition and anti-proliferative activity nih.gov |
| Phenyl-isoxazole derivatives | Electron-withdrawing groups on phenyl ring | Enhanced sPLA2 inhibitory activity nih.gov |
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Strategies
The synthesis of functionalized anthraquinone (B42736) derivatives is a cornerstone of medicinal chemistry and materials science. nih.govcolab.ws Future research should prioritize the development of more efficient and sustainable synthetic routes to 3-Methylanthra(1,2-c)isoxazole-6,11-dione and its analogues. Contemporary synthetic strategies for related compounds often involve multi-step processes that can be time-consuming and may generate significant waste. nih.gov
Future synthetic endeavors could focus on:
Catalytic C-H Functionalization: Direct C-H functionalization of the anthraquinone core or the methyl-substituted isoxazole (B147169) ring would offer a more atom-economical approach to creating structural diversity.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalability for the production of these compounds.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and renewable starting materials will be crucial for the sustainable development of these synthetic methodologies. mdpi.com
By exploring these modern synthetic avenues, researchers can create a more accessible and diverse library of this compound derivatives for further investigation.
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is paramount for optimizing existing protocols and designing new ones. While general mechanisms for isoxazole formation are known, the specific influence of the anthraquinone scaffold on the reactivity and regioselectivity of these transformations warrants detailed investigation. nih.gov
Future mechanistic studies should aim to:
Elucidate Reaction Intermediates: The isolation and characterization of key reaction intermediates, or their trapping through spectroscopic and chemical means, can provide invaluable insights into the reaction pathway.
Kinetic Studies: Detailed kinetic analysis of the synthetic steps can help in understanding the rate-determining steps and the influence of various reaction parameters.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
A deeper mechanistic understanding will not only allow for the refinement of synthetic strategies but also enable the prediction of reaction outcomes with greater accuracy.
Expansion of Non-Clinical Application Domains in Materials Science and Industrial Processes
The inherent photophysical and electrochemical properties of the anthraquinone core suggest that this compound could have significant applications beyond the biomedical field. researchgate.netnih.gov The unique electronic structure of this molecule makes it a candidate for a variety of advanced materials.
Potential areas for exploration in materials science include:
Organic Electronics: Anthraquinone derivatives are being investigated for their potential use in organic batteries and other electronic devices due to their redox activity. rsc.orgnih.govscispace.comrsc.org The isoxazole moiety could be tailored to modulate the electronic properties of the molecule for specific applications.
Photocatalysis: Anthraquinone-based systems have been shown to act as recyclable photocatalysts for C-H functionalization. rsc.org The specific electronic and steric properties of this compound could lead to novel catalytic activities.
Dyes and Pigments: The chromophoric nature of the anthraquinone skeleton is well-established. colab.ws The introduction of the isoxazole ring and other functional groups could lead to the development of new dyes and pigments with enhanced stability and specific colorimetric properties.
Systematic investigation into these areas could lead to the development of novel, high-performance materials with a wide range of industrial applications.
Integration of Advanced Computational Modeling for Prediction of Reactivity and Properties
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of novel compounds, thereby guiding experimental efforts. scirp.org The integration of advanced computational methods can significantly accelerate the research and development process for this compound.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. researchgate.net This can aid in understanding its chemical behavior and in the design of new derivatives with tailored properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules or materials. acs.org This is particularly relevant for understanding its behavior in condensed phases and at interfaces.
Quantitative Structure-Activity Relationship (QSAR) Studies: For potential biological applications, QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, aiding in the design of more potent compounds.
Q & A
Q. What are the established synthetic routes for 3-Methylanthra[1,2-c]isoxazole-6,11-dione and its structural analogs?
Synthesis typically involves ring fusion strategies and functionalization of the anthraquinone core. For example, sulfur-substituted analogs are synthesized via chlorination (e.g., using SOCl₂) followed by nucleophilic substitution with thiols or amines . Structural confirmation relies on techniques like NMR, mass spectrometry, and X-ray crystallography. The compound’s CAS RN (58369-03-2) aids in database identification .
Q. How is 3-Methylanthra[1,2-c]isoxazole-6,11-dione characterized for structural confirmation?
Characterization employs:
Q. What initial biological screening approaches are used for this compound?
- Cytotoxicity assays : GI₅₀ values are determined using the MTT assay across diverse cancer cell lines (e.g., leukemia, prostate, colon) to identify sensitivity patterns .
- Enzyme inhibition screens : Topoisomerase I/II inhibition assays (e.g., gel electrophoresis for DNA relaxation) are used to assess mechanistic activity .
Advanced Research Questions
Q. How does the substitution pattern on the anthraquinone core influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Sulfur substitutions (e.g., isopropylthio groups) enhance cytotoxicity in leukemia cells (GI₅₀: 0.18–1.45 µM) but show reduced efficacy in colon cancer (GI₅₀: 0.29–13.30 µM) due to differential cellular uptake or metabolism .
- Imidazole-annelated derivatives exhibit telomerase inhibition (IC₅₀: ~1 µM) via interaction with G-quadruplex DNA, independent of DNA binding affinity .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Dose-response profiling : Validate GI₅₀ consistency across technical replicates.
- Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) to confirm on-target effects .
- Metabolic profiling : LC-MS/MS to identify cell-specific metabolite interactions (e.g., glutathione conjugation) .
Q. How is molecular docking used in designing derivatives with improved selectivity?
- Target modeling : Docking into telomerase (PDB: 2B2A) or topoisomerase I (PDB: 1SC7) active sites identifies critical hydrogen bonds and hydrophobic interactions.
- Scaffold optimization : Methyl or halogen substitutions at position 3 improve binding energy (ΔG ≤ -8.5 kcal/mol) while reducing off-target toxicity .
Q. What methodologies differentiate DNA intercalation from enzyme-specific inhibition?
Q. How do researchers validate specificity in bioassays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
